Superior Synthetic Yield of Boc-L-Phenylalanine Amide vs. Cbz-L-Phenylalanine Amide Under Comparable Conditions
tert-Butyl N-(1-carbamoyl-2-phenylethyl)carbamate (Boc-Phe-NH2) is synthesized in quantitative (100%) yield from N-Boc-L-phenylalanine using a two-step mixed anhydride method with ethyl chloroformate and ammonium chloride, while the analogous Cbz-protected derivative (Cbz-Phe-NH2) yields only 86% under nearly identical conditions [1]. This 14% absolute yield advantage translates directly into reduced material costs, higher throughput, and minimized waste in preparative peptide chemistry [1].
| Evidence Dimension | Isolated yield of primary amide from protected phenylalanine |
|---|---|
| Target Compound Data | 100% (quantitative) |
| Comparator Or Baseline | Cbz-L-phenylalanine amide: 86% |
| Quantified Difference | +14% absolute yield |
| Conditions | Mixed anhydride activation with ethyl chloroformate/Et3N in THF at 0°C for 30 min, then NH4Cl (1.0 M aq) at 0°C for 30 min |
Why This Matters
Procurement decisions favoring Boc-Phe-NH2 directly enhance synthesis efficiency and cost-effectiveness in multi-step peptide assembly.
- [1] ChemicalBook. (n.d.). L-N-Boc-phenylalanineamide synthesis. Retrieved from https://www.chemicalbook.cn/synthesis/l-n-boc-phenylalanineamide.htm View Source
